![molecular formula C26H28N4O4S B2482217 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1260910-43-7](/img/structure/B2482217.png)
2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of heterocyclic compounds, particularly those containing the pyrrolo[2,3-d]pyrimidine moiety, has been a focus of chemical and pharmaceutical research due to their diverse biological activities. These compounds often serve as key frameworks for the development of new drugs and materials due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of complex heterocycles like pyrrolo[2,3-d]pyrimidines involves multi-step reactions, starting from simpler heterocyclic precursors. For example, Elmuradov et al. (2011) discussed the synthesis of thieno[2,3-d]pyrimidin-4-ones through the condensation of dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical reactivity and biological activity. X-ray crystallography has been a vital tool in this area. For instance, Subasri et al. (2016) analyzed the crystal structures of related diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing folded conformations stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of pyrrolo[2,3-d]pyrimidines and related compounds towards various reagents can lead to a wide array of products, each with unique properties and potential applications. For example, the reaction with dimethylamine and formaldehyde can produce isomeric Mannich bases, as discussed by Benghiat and Crooks (1983) (Benghiat & Crooks, 1983).
Applications De Recherche Scientifique
Heterocyclic Derivatives and Structural Analysis
Research on heterocyclic derivatives, including compounds with complex structures similar to the one , focuses on their synthesis and structural elucidation. For example, studies on the formation and X-ray structure determination of related compounds offer insights into their chemical characteristics and potential for further modifications (Banfield, Fallon, & Gatehouse, 1987). Such research is foundational for understanding the chemical behavior and potential applications of these compounds in scientific research.
Antimicrobial Activity
Some studies investigate the synthesis of new heterocycles incorporating certain moieties for antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008). This includes exploring the antimicrobial activity of newly synthesized compounds, characterized by various structural analyses. Research in this area could indicate potential uses of "2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" in developing antimicrobial agents.
Radiosynthesis for Imaging
The synthesis and application of compounds for imaging, such as PET imaging, also represent a significant area of research. Compounds structurally related to the query have been developed as selective ligands for imaging with PET, showcasing the potential of these compounds in medical diagnostics and research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Synthesis and Characterization for Biological Activity
The synthesis and characterization of novel compounds for evaluating their biological activities, such as anticancer and antibacterial effects, are common themes in research. This includes developing compounds with specific structural features and testing their efficacy against various cancer cell lines or bacterial strains (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Propriétés
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-4-5-13-30-25(32)24-23(19(15-27-24)17-9-7-6-8-10-17)29-26(30)35-16-22(31)28-20-14-18(33-2)11-12-21(20)34-3/h6-12,14-15,27H,4-5,13,16H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZDHMFFANQTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

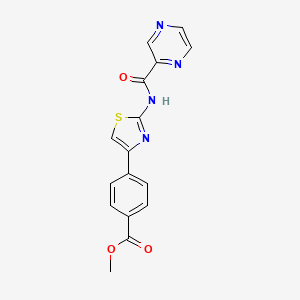

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
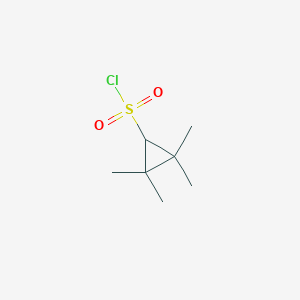
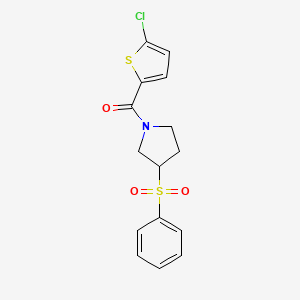
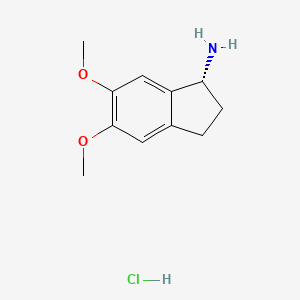
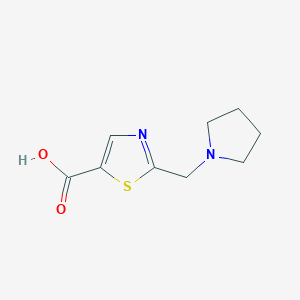
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)
